

An In-Depth Technical Guide to Methyl 4-chlorobenzenesulfonate and Its Synonyms

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Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzenesulfonate, a sulfonate ester of significant interest in organic synthesis, serves as a versatile reagent, particularly in methylation reactions. Its utility is underscored by the presence of a good leaving group, the 4-chlorobenzenesulfonate anion, which facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of **Methyl 4-chlorobenzenesulfonate**, encompassing its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical sciences.

Nomenclature and Synonyms: A Comprehensive Lexicon

Clarity in chemical communication is paramount. **Methyl 4-chlorobenzenesulfonate** is known by several names, which can be a source of ambiguity. The following table provides a consolidated list of its synonyms and identifiers.^[1]

Identifier Type	Identifier
IUPAC Name	methyl 4-chlorobenzenesulfonate[1]
CAS Number	15481-45-5[1]
Common Synonyms	Methyl p-chlorobenzenesulfonate[1]
4-Chlorobenzenesulfonic acid methyl ester[1]	
Benzenesulfonic acid, 4-chloro-, methyl ester[1]	
4-Chlorobenzene-sulfonmethyl-ester[1]	
Molecular Formula	C ₇ H ₇ ClO ₃ S[1]
Molecular Weight	206.65 g/mol [1]
InChI	InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[1]
InChIKey	VQFKYAZZFFNYQV-UHFFFAOYSA-N[1]
SMILES	COS(=O)(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.

Property	Value	Source
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	51 °C	--INVALID-LINK--
Boiling Point	298 °C	--INVALID-LINK--
Density	1.382 g/cm ³	--INVALID-LINK--
Flash Point	134 °C	--INVALID-LINK--
Storage Temperature	2-8°C	--INVALID-LINK--

Synthesis of Methyl 4-chlorobenzenesulfonate: A Validated Protocol

The synthesis of **Methyl 4-chlorobenzenesulfonate** is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The following protocol is a detailed, self-validating procedure adapted from established methods.

Experimental Protocol: Synthesis

Objective: To synthesize **Methyl 4-chlorobenzenesulfonate** from 4-chlorobenzenesulfonyl chloride and methanol.

Materials:

- 4-chlorobenzenesulfonyl chloride
- Methanol (anhydrous)
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

- Addition of Base and Alcohol: To the stirred solution, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous methanol (1.2 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **Methyl 4-chlorobenzenesulfonate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl 4-chlorobenzenesulfonate**.

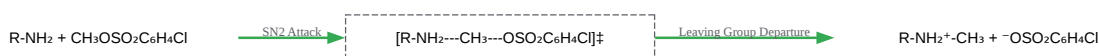
Reactivity and Applications in Organic Synthesis

Methyl 4-chlorobenzenesulfonate is a potent methylating agent, valued for its ability to introduce a methyl group onto various nucleophiles. The electron-withdrawing nature of the chlorophenyl group enhances the leaving group ability of the sulfonate, making the methyl group susceptible to nucleophilic attack.

N-Methylation of Amines

Primary and secondary amines readily react with **Methyl 4-chlorobenzenesulfonate** to yield the corresponding methylated amines. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group, leading to the displacement of the 4-chlorobenzenesulfonate anion.



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Caption: SN2 mechanism for the N-methylation of a primary amine.

O-Methylation of Phenols

Phenols can be converted to their corresponding methyl ethers (anisoles) using **Methyl 4-chlorobenzenesulfonate** in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the methylating agent.

Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as potassium carbonate is often preferred to prevent competition with the phenoxide for the methylating agent. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF to facilitate the dissolution of the phenoxide salt and promote the SN2 reaction.

Role in Drug Development and Pharmaceutical Intermediates

Benzenesulfonic acid and its derivatives are widely utilized in pharmaceutical applications.^[2] They can act as catalysts in organic synthesis, serve as intermediates in the preparation of active pharmaceutical ingredients (APIs), and be used as salt-forming agents to improve the solubility and stability of drugs.^[2] While specific examples of the direct use of **Methyl 4-chlorobenzenesulfonate** in the synthesis of marketed drugs are not readily available in the public domain, its role as a methylating agent makes it a valuable tool in the medicinal chemist's arsenal. Methylation is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound.^[3]

Analytical Methodologies: Ensuring Purity and Quality

The purity of reagents and intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of **Methyl 4-chlorobenzenesulfonate**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of **Methyl 4-chlorobenzenesulfonate**.

Illustrative HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.^[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

- **Sample Preparation:** A known amount of the sample is dissolved in the mobile phase or a compatible solvent.
- **Quantification:** A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like sulfonate esters.

Illustrative GC-MS Protocol:

- **GC Column:** A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).
- **Carrier Gas:** Helium at a constant flow rate.
- **Oven Program:** A temperature gradient is used to ensure good separation of the analyte from any impurities.
- **Injector:** Split/splitless injection mode.
- **MS Detector:** Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Safety and Handling

Methyl 4-chlorobenzenesulfonate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Inhalation:** Avoid inhaling dust or vapors.

- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

Methyl 4-chlorobenzenesulfonate is a valuable and versatile reagent in organic synthesis, particularly for methylation reactions. Its predictable reactivity, coupled with the ability to be synthesized and analyzed using standard laboratory techniques, makes it an important tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization.

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